molecular formula C12H12O3 B1532383 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one CAS No. 1255147-77-3

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

Cat. No.: B1532383
CAS No.: 1255147-77-3
M. Wt: 204.22 g/mol
InChI Key: XAYXQZQVCFJKDG-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one (CAS 1255147-77-3) is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound features a cyclohexenone ring substituted with hydroxyl groups, a structure that is commonly investigated in various chemical and biological contexts. Compounds with similar structural motifs, such as substituted cyclohexenones, are of significant interest in organic synthesis and materials science. Research on analogous structures shows they can be used in the synthesis of complex molecular scaffolds and are often studied for their unique tautomeric properties and potential to form hydrogen-bonded networks in the solid state . Furthermore, related phenolic cyclohexenone derivatives have been isolated from natural sources and evaluated for various biological activities, suggesting potential research applications in this area . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYXQZQVCFJKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Catalysts/Reagents Yield & Purity Notes Advantages
-Sigmatropic Rearrangement Phenyl pyruvate, suitable enones Alkaline tert-butanol or toluene; microwave-assisted None specified Anti-configuration product; moderate to good yields Stereochemical control; microwave acceleration
Reduction of 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol 4-(4-hydroxyphenyl)-3-cyclohexen-1-ol 20-60°C, atmospheric H2, methanol solvent 5% Pd/C catalyst High purity, white solid; no further purification needed Mild conditions; industrially scalable
Condensation of 4-hydroxyacetophenone derivatives 4-hydroxyacetophenone, aniline, anilinium salts 150-220°C, 0.5-8 h, toluene solvent Aniline, anilinium hydrochloride Sensitive intermediates; yields vary Applicable for related aromatic cyclizations

Research Findings and Practical Considerations

  • Microwave-Assisted Synthesis: The use of microwave irradiation significantly reduces reaction time and can improve yields by providing uniform heating and energy efficiency.
  • Catalyst Choice: Palladium on carbon is preferred for hydrogenation due to its high activity and selectivity under mild conditions.
  • Solvent Effects: Alcohol solvents like methanol favor hydrogenation steps, while non-polar solvents such as toluene are preferred for condensation reactions to avoid side reactions and facilitate product isolation.
  • Reaction Monitoring: Reaction progress is typically monitored by chromatographic methods (HPLC, GC) and spectroscopic analysis (NMR, IR) to ensure completion and purity.
  • Industrial Scale-Up: Optimization of reaction parameters, solvent recycling, catalyst recovery, and purification steps are critical for cost-effective large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclohexanone derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 3-keto-5-(4-hydroxyphenyl)cyclohex-2-en-1-one.

    Reduction: Formation of 3-hydroxy-5-(4-hydroxyphenyl)cyclohexanone.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

  • The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to undergo various reactions, such as condensation and cyclization, makes it valuable in synthetic organic chemistry.

Table 1: Chemical Reactions Involving 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one

Reaction TypeDescriptionReference
CondensationForms larger cyclic compounds with aldehydes
Michael AdditionReacts with α,β-unsaturated carbonyl compounds
TautomerizationExhibits keto-enol tautomerism

Biological Applications

Antimicrobial Properties

  • Research indicates that derivatives of cyclohexanedione exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

  • Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, particularly in liver cancer models.

Case Study: Anticancer Effects

  • A study conducted on liver cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer therapeutic agent .

Medicinal Applications

Drug Development

  • The unique chemical structure of this compound allows it to interact with biological targets, making it a promising candidate for drug development. Its potential use as a drug for various diseases is under investigation.

Table 2: Potential Medicinal Uses

Disease TypePotential ApplicationReference
CancerInduction of apoptosis in cancer cells
InfectionsAntimicrobial agent against bacterial infections

Agricultural Applications

Herbicidal Activity

  • Research has indicated that derivatives of cyclohexanedione can exhibit herbicidal properties. The compound has been tested for its effectiveness in controlling weed growth, showing promise as a natural herbicide.

Case Study: Herbicidal Efficacy

  • A study presented at the British Crop Protection Conference highlighted the effectiveness of cyclohexane derivatives, including this compound, in regulating plant growth and controlling specific weed species .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways involved in cellular processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Structural Analogues in Herbicide Chemistry

Profoxydim (ISO)

  • Structure: (5RS)-2-{(1EZ)-N-[(2RS)-2-(4-chlorophenoxy)propoxy]butanimidoyl}-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .
  • Key Differences: Position 5: Thian-3-yl group (sulfur-containing heterocycle) instead of 4-hydroxyphenyl. Position 2: Bulky butanimidoyl substituent with a chlorophenoxypropoxy chain.
  • Applications : Herbicide targeting acetyl-CoA carboxylase (ACCase) in grasses. The sulfur and chlorine atoms enhance lipophilicity, improving membrane penetration .

Cycloxydim (ISO)

  • Structure: (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .
  • Key Differences: Position 2: Ethoxyimino group instead of a hydroxyl or aromatic substituent.
  • Applications : Similar herbicidal activity to profoxydim but with distinct metabolic pathways, leading to differences in environmental persistence and residue levels in crops like strawberries .
Substituted Cyclohexenones with Aromatic Moieties

2.2.1 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)-2-cyclohexen-1-one

  • Structure : Features chloro substituents on both the phenyl ring (position 5) and the aniline moiety (position 3) .
  • Key Differences: Chlorine atoms increase molecular weight (MW = 336.2 g/mol) and lipophilicity (LogP ~3.5 estimated).
  • Implications : Enhanced bioactivity in antimicrobial or pesticidal contexts due to halogenation .

5-(4-Hydroxyphenyl)-3-methylcyclohex-2-en-1-one (CAS 62596-09-2)

  • Structure : Methyl group at position 3 and 4-hydroxyphenyl at position 5 .
  • Key Differences: Methyl substituent reduces polarity compared to the hydroxyl group in the target compound. Lower hydrogen-bond donor capacity (H-bond donors = 1 vs. 2 in the target compound).
  • Applications: Potential intermediate in flavonoid or pharmaceutical synthesis .
Crystallographic and Conformational Insights
  • 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone: Adopts an envelope conformation with equatorial substituents, stabilized by C–H···O and C–H···π interactions .
  • 5-(4-Methylphenyl)-3-phenylcyclohex-2-en-1-one : Exhibits planar aromatic rings and hydrogen-bonded dimers in crystal lattices .
  • Implications for Target Compound : The 4-hydroxyphenyl group in the target compound may adopt equatorial orientations, influencing solubility and crystal packing.
Metabolic and Environmental Considerations
  • Metabolite M19R: A glucose conjugate of 3-hydroxy-5-(2-hydroxypropyl)-2-(1-iminopropyl)cyclohex-2-en-1-one, identified in plant metabolism studies.
  • Profoxydim and Cycloxydim : Both exhibit soil adsorption (Koc >500 mL/g), reducing groundwater contamination risks . The target compound’s hydroxyl groups may increase water solubility, necessitating distinct environmental fate studies.

Biological Activity

3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one, also known as a phenolic compound, has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexenone core with hydroxyl groups that can participate in hydrogen bonding, enhancing its interactions with biological macromolecules. Its molecular formula is C12H12O2C_{12}H_{12}O_2, with a molecular weight of approximately 204.22 g/mol.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The hydroxy groups facilitate interactions with various biological targets, influencing their activity.
  • Redox Reactions : The compound can undergo oxidation-reduction processes that affect cellular signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory and cancer pathways, suggesting potential therapeutic roles.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines, which may be linked to its ability to modulate signaling pathways associated with inflammation.

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. This suggests potential applications in treating infections or as a preservative in pharmaceuticals.

3. Anticancer Effects

The compound has shown promise in inhibiting the proliferation of cancer cells across various types, including breast and ovarian cancers. It appears to induce apoptosis and cell cycle arrest in cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. Key observations include:

  • Hydroxyl Substituents : The presence and position of hydroxyl groups significantly affect the compound's potency against specific biological targets.
  • Phenyl Ring Modifications : Alterations to the phenyl group can enhance or diminish biological activity, indicating the importance of electronic properties and steric factors in SAR studies .

Case Study 1: Anticancer Activity

In a study involving SKOV-3 ovarian cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic agent in resistant cancer types .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked decrease in the secretion of TNF-alpha and IL-6 upon treatment with varying concentrations of the compound, suggesting its role as a modulator of inflammatory responses.

Research Findings Summary Table

Biological ActivityObservationsReferences
Anti-inflammatoryInhibits cytokine production,
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis and cell cycle arrest ,
Structure Activity InsightsHydroxyl groups enhance potency ,

Q & A

Q. How do solvent effects influence tautomeric equilibria in solution?

  • Methodology : Variable-temperature NMR in DMSO-d₆ vs. CDCl₃ monitors keto-enol ratios. Solvent polarity indices (ET30) correlate with enol content. For example, polar aprotic solvents stabilize the enolic form due to hydrogen-bond acceptor strength .

Methodological Notes

  • Structural Analogues : Referenced compounds (e.g., cycloxydim, tepraloxydim) share the cyclohexenone core, enabling extrapolation of synthesis and interaction studies .
  • Software Tools : SHELX for crystallography, Gaussian for DFT, and AutoDock for docking are industry standards .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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